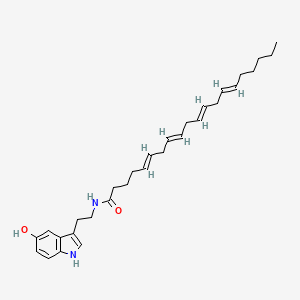
Arachidonyl serotonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonyl serotonin, also known as N-arachidonoyl-serotonin, is an endogenous lipid signaling molecule. It was first described in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH). This compound has gained attention due to its analgesic properties and its role as an antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor .
準備方法
Synthetic Routes and Reaction Conditions
Arachidonyl serotonin is synthesized through the formal condensation of the carboxy group of arachidonic acid with the primary amino group of serotonin . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the extraction and purification of arachidonic acid and serotonin, followed by their coupling under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Arachidonyl serotonin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the serotonin moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
科学的研究の応用
Arachidonyl serotonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid signaling pathways and the synthesis of lipid derivatives.
Medicine: Its analgesic properties make it a potential candidate for pain management therapies.
作用機序
Arachidonyl serotonin exerts its effects primarily by inhibiting fatty acid amide hydrolase (FAAH), which leads to increased levels of other bioactive lipids such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) . It also acts as an antagonist of the TRPV1 receptor, modulating pain perception and other physiological processes . Additionally, it has been shown to inhibit mesolimbic dopamine release, which may contribute to its effects on mood and behavior .
類似化合物との比較
Similar Compounds
N-arachidonoyl-glycine: Another endogenous lipid with similar signaling properties.
Anandamide (N-arachidonoylethanolamine): A well-known endocannabinoid with roles in pain modulation and other physiological processes.
2-arachidonoylglycerol: Another endocannabinoid involved in various signaling pathways.
Uniqueness
Arachidonyl serotonin is unique due to its dual role as a FAAH inhibitor and TRPV1 receptor antagonist. This combination of activities makes it particularly interesting for research into pain management and neurological disorders. Its ability to modulate multiple signaling pathways also sets it apart from other similar compounds.
特性
分子式 |
C30H42N2O2 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC名 |
(5E,8E,11E,14E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6+,10-9+,13-12+,16-15+ |
InChIキー |
QJDNHGXNNRLIGA-CGRWFSSPSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















